Product packaging for opc protein(Cat. No.:CAS No. 147335-96-4)

opc protein

Cat. No.: B1175005
CAS No.: 147335-96-4
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Description

This product is a purified, recombinant Opc protein, an immunogenic outer membrane protein derived from Neisseria meningitidis . Opc is a class 5 heat-modifiable protein that forms trimers and is characterized by its basic isoelectric point and a monomeric molecular mass of approximately 28 kDa . As a major virulence factor, the this compound facilitates the adhesion and invasion of meningococci into the human host. It mediates the critical interaction between the encapsulated bacterium and endothelial cells, a key step in the pathogenesis of meningitis . This interaction allows the bacterium to cross the blood-brain barrier (BBB), leading to infection of the central nervous system . Our highly purified this compound is an essential tool for researchers developing novel vaccines and therapeutic strategies against meningococcal serogroup B, for which capsular polysaccharide-based vaccines are ineffective . It is also valuable in host-pathogen interaction studies, investigations into bacterial mechanisms for crossing the BBB, and immunoassay development. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147335-96-4

Molecular Formula

C5H7BrN2

Synonyms

opc protein

Origin of Product

United States

Nomenclature and Classification

Naming Conventions: Opc, 5C, OpcA

The Opc protein has been identified and referred to by several names in scientific literature, reflecting the history of its discovery and characterization.

Opc : This is the most common and current designation for the protein. The name is an abbreviation for Opacity-associated protein C.

5C : Historically, the this compound was known as the "5C protein". wikipedia.orgnih.govmdpi.com This designation was used in early research, particularly in the context of the Norwegian meningococcal group B vaccine, which includes this protein. nih.gov

OpcA : The protein is encoded by a single gene named opcA. mdpi.comnih.govresearchgate.net Consequently, the protein product is frequently referred to as OpcA protein. wikipedia.orgnih.govnih.gov This terminology directly links the protein to its corresponding gene.

These terms are often used interchangeably, though "Opc" and "OpcA" are the predominant names in contemporary research.

Protein Family Affiliation: Opa (Opacity-Associated) Protein Family and Distinctions

Opc is functionally and structurally related to the Opa (Opacity-associated) protein family, a major group of outer membrane proteins in Neisseria species. nih.govnih.gov Both Opc and Opa proteins are involved in the adhesion to and invasion of host cells. nih.govsemanticscholar.orgbris.ac.uk Despite these similarities, there are fundamental differences that distinguish Opc from the Opa protein family. researchgate.netoup.com

Opa proteins are encoded by multiple genes and are subject to high rates of phase and antigenic variation, allowing the bacteria to evade the host immune system. researchgate.netplos.orgnih.gov In contrast, the this compound is encoded by a single, antigenically stable gene. researchgate.netoup.com Structurally, OpcA forms a 10-stranded β-barrel with five surface-exposed loops, whereas Opa proteins are typically 8-stranded β-barrels with four loops. wikipedia.orgresearchgate.netresearchgate.netnih.gov Furthermore, Opc expression is exclusive to Neisseria meningitidis, while Opa proteins are expressed in both pathogenic Neisseria species, N. meningitidis and N. gonorrhoeae. mdpi.comresearchgate.net

CharacteristicThis compoundOpa Protein Family
Encoding Gene(s)Single opcA gene researchgate.netoup.comMultiple opa genes (3-4 in N. meningitidis, up to 11 in N. gonorrhoeae) researchgate.netplos.org
Antigenic VariationAntigenically stable researchgate.netoup.comSubject to phase and antigenic variation researchgate.netplos.org
Structure10-stranded β-barrel with 5 extracellular loops wikipedia.orgresearchgate.netnih.gov8-stranded β-barrel with 4 extracellular loops mdpi.comnih.gov
Expression in Pathogenic NeisseriaNeisseria meningitidis only mdpi.comresearchgate.netresearchgate.netN. meningitidis and N. gonorrhoeae mdpi.com
Primary FunctionAdhesion and invasion of host cells, particularly endothelial cells nih.govsemanticscholar.orgnih.govAdhesion and invasion, mediating interactions with various host cells including epithelial cells and leukocytes nih.govnih.gov

Orthologs and Paralogous Genes within Neisseria Species

Genetic analysis within the Neisseria genus reveals a complex evolutionary history for the opc gene family.

Paralogs : Both Neisseria meningitidis (Nm) and Neisseria gonorrhoeae (Ng) possess two paralogous, or related, opc-like genes. nih.gov The first is opcA, which corresponds to the originally identified opc gene that produces the functional this compound in meningococci. nih.gov The second is (psi)opcB, which is a pseudogene and does not produce a functional protein. nih.gov The predicted OpcA and OpcB proteins show conservation in their transmembrane regions but have significant differences in four of their five surface-exposed loops. nih.gov

Orthologs : The opcA gene, once thought to be specific to pathogenic Neisseria, has been identified in some non-pathogenic species. Research has found the opcA gene in two strains of Neisseria polysaccharea (Np). nih.gov The opcA gene from N. polysaccharea shares 93% homology with the gonococcal opcA gene. nih.gov This discovery demonstrates interspecies diversity within the OpcA protein family, characterized by conserved transmembrane domains and species-specific variations in the surface-exposed loops. nih.gov While the gonococcal opcA gene exists, its expression under laboratory conditions is weak, and its role in gonococcal biology remains unclear. nih.gov

Neisseria SpeciesopcA Gene(psi)opcB Gene (Pseudogene)Notes
N. meningitidis Present and expressedPresent nih.govThis compound is a key virulence factor.
N. gonorrhoeae Present, but weakly expressed in vitro nih.govPresent nih.govFunctional significance of OpcA is not fully established.
N. polysaccharea Present in some strains nih.govNot reportedDemonstrates the presence of opcA orthologs in commensal species.
N. lactamica Absent nih.govNot reported-
N. subflava Absent nih.govNot reported-

Molecular Biology and Genetics of the Opca Gene

Gene Locus and Genomic Organization

The opcA gene is located on a "DNA island" within the Neisseria meningitidis chromosome, flanked by conserved housekeeping genes. nih.gov This genomic region also contains pseudogenes and insertion elements, indicating significant genome plasticity. nih.gov Specifically, the opcA locus is situated between the glyA and dedA genes. oup.com This organization suggests that the opcA gene was likely acquired through horizontal gene transfer from other bacteria. nih.gov

While N. meningitidis possesses the functional opcA gene, a paralogous pseudogene, opcB, is also present in both N. meningitidis and the closely related species Neisseria gonorrhoeae. nih.govpsu.edu The presence of opcA itself can vary among different strains of N. meningitidis. For instance, it is notably absent in some hyperinvasive lineages like the ST-11 clonal complex. frontiersin.orgplos.org

Comparative genomic analyses have revealed at least five distinct types of genetic organization at the opcA locus across various Neisseria species, arising from the insertion or deletion of genetic elements upstream of the gene. researchgate.net This highlights the dynamic nature of this genomic region.

Transcriptional Regulation and Phase Variation Mechanisms

The expression of the OpcA protein is primarily controlled at the transcriptional level through a process known as phase variation. This mechanism allows the bacterium to switch OpcA expression on, off, or to intermediate levels, facilitating adaptation to different host environments.

Role of Polycytidine (Poly-C) Tract Length in Promoter Region

A key element in the transcriptional regulation of opcA is a variable number of contiguous cytidine (B196190) residues, forming a polycytidine (poly-C) tract, located in the promoter region of the gene. frontiersin.orgresearchgate.netnih.gov This poly-C tract is situated between the -10 and -35 regions of the promoter. oup.com The length of this tract can change at a high frequency due to slipped-strand mispairing during DNA replication. psu.eduunibo.it This mechanism of altering the number of short sequence repeats is a common strategy for phase variation in bacteria. unibo.itmdpi.com

The opcA promoter is considered unusual as it lacks a canonical -35 region, and transcription initiation occurs 13 nucleotides downstream of the -10 region. nih.gov The variable length of the poly-C tract directly influences the efficiency of RNA polymerase binding and, consequently, the level of gene transcription. plos.org

Impact on Opc Expression Levels

The number of cytosine residues in the poly-C tract directly correlates with the level of OpcA protein expression. researchgate.netnih.gov This relationship has been extensively studied and can be summarized as follows:

High Expression: Occurs when the poly-C tract contains 12 to 13 cytidine residues. nih.govplos.org

Intermediate Expression: Is observed with 11 or 14 cytidine residues. nih.govplos.org

No Expression (or very low): Results from a poly-C tract with 10 or fewer, or 15 or more, cytidine residues. frontiersin.orgresearchgate.netnih.gov

This precise control allows for a graded expression of OpcA, which is significant as the protein is both an important invasion factor and highly immunogenic. psu.edunih.gov The ability to switch off expression can help the bacterium evade the host's immune response. psu.edu

Table 1: Correlation between Poly-C Tract Length and OpcA Expression

Number of Cytidine Residues OpcA Expression Level Reference(s)
≤ 10 No Expression nih.gov
11 Intermediate nih.govplos.org
12-13 High/Efficient nih.govplos.org
14 Intermediate nih.govplos.org
≥ 15 No Expression nih.govplos.org

Genetic Diversity and Sequence Conservation/Variation

While the opcA gene in N. meningitidis is generally considered to be highly conserved with minimal sequence variation among different strains, there is significant interspecies diversity when compared to other Neisseria species. psu.edu The opcA gene has also been identified in Neisseria gonorrhoeae and the non-pathogenic species Neisseria polysaccharea. researchgate.netnih.gov

A comparison of the deduced OpcA protein sequences from N. meningitidis, N. gonorrhoeae, and N. polysaccharea reveals that the transmembrane regions of the protein are conserved. researchgate.net However, there is species-specific polymorphism in the surface-exposed loops and periplasmic turns. researchgate.net For example, the opcA gene from N. gonorrhoeae is only 59% identical to the opcA from N. meningitidis strain Z2491. psu.edu This level of divergence explains why it was not initially detected by DNA hybridization. psu.edu

Even within N. meningitidis, while the gene itself is conserved, its presence is not universal across all clonal complexes. plos.org The distribution of opcA and the minor sequence variations that do exist may contribute to the fitness and pathogenic potential of different meningococcal lineages. psu.edu

opcB Pseudogene Characterization

In addition to the functional opcA gene, both N. meningitidis and N. gonorrhoeae carry a paralogous gene known as opcB. nih.govpsu.edu However, in both species, opcB is a pseudogene, meaning it contains multiple frameshift mutations and stop codons that prevent the production of a full-length, functional protein. psu.edu

The predicted OpcB protein, if it were to be expressed, would share conserved transmembrane domains with OpcA but would differ significantly in four of its five surface-exposed loops. nih.govpsu.edu Like opcA, the opcB pseudogene is located on a DNA island, suggesting it was also acquired through horizontal gene transfer. nih.gov It has been hypothesized that opcB may have originally been an expressed, phase-variable gene that became a pseudogene after the acquisition of opcA, possibly due to selective pressure against the expression of both proteins in the same cell. psu.edu The presence of an opc pseudogene has also been noted in some commensal strains of N. polysaccharea. mdpi.com

Protein Structure and Conformational Dynamics

Overall Tertiary Structure: 10-Stranded Beta-Barrel Architecture

The Opc protein, like many other outer membrane proteins of Gram-negative bacteria, adopts a β-barrel structure. plos.orgoup.comnih.gov Specifically, the crystal structure of OpcA, the protein encoded by the opcA gene, reveals a 10-stranded anti-parallel β-barrel. wikipedia.orgebi.ac.ukresearchgate.net This barrel forms a pore-like structure embedded within the outer membrane. The β-strands are connected by short turns on the periplasmic side and longer, more flexible loops on the extracellular side. mdpi.com The barrel is characterized by alternating hydrophobic and hydrophilic amino acid residues, a pattern that facilitates its stability within the lipid bilayer of the outer membrane. nih.gov Aromatic residues are often found at the interface between the protein and the membrane, contributing to the anchoring of the barrel structure. nih.gov

Extracellular Loops: Configuration and Flexibility

Protruding from the β-barrel into the extracellular space are five loops. wikipedia.orgebi.ac.ukresearchgate.net These loops are a defining feature of the this compound's structure and are critical to its function as an adhesin. wikipedia.orgebi.ac.uk The loops are highly flexible and mobile, which allows them to interact with various host cell receptors. wikipedia.orgebi.ac.uknih.gov This inherent flexibility is a common characteristic of the extracellular loops of outer membrane proteins and is essential for their diverse functions. mdpi.comnih.gov

Among the five extracellular loops, loop 2 exhibits a particularly unusual and significant conformation. researchgate.net It traverses the axis of the β-barrel, appearing to block the formation of a continuous pore through the membrane. researchgate.net This conformation is significant because it suggests a potential gating mechanism. Conformational changes in loop 2 could lead to the opening of a pore, although the primary recognized function of Opc is adhesion rather than transport. wikipedia.org The flexibility of this loop is crucial, as its movement can modulate the accessibility of the protein's surface. wikipedia.orgnih.gov

The extracellular loops collectively form a crevice on the external surface of the this compound. wikipedia.orgresearchgate.net This crevice is lined with positively charged residues, creating an ideal binding site for negatively charged molecules like proteoglycan polysaccharides. wikipedia.orgresearchgate.net Specifically, loops 2, 3, 4, and 5 form one side of this crevice, while loop 1 constitutes the other side. researchgate.net Early research suggested that basic residues within the first two loops were involved in binding to heparan sulfate (B86663) proteoglycans. nih.gov The crystal structure provides a more detailed model, showing a concentration of positive charge in the crevice formed by the loops, which is proposed to be the primary site for proteoglycan interaction. researchgate.net

Conformational Changes and Modulations

The this compound is not a static structure; it undergoes conformational changes that are vital for its function. wikipedia.orgnih.gov These changes primarily involve the highly flexible extracellular loops. wikipedia.orgebi.ac.uk The modulation of the loop conformations can directly affect the proteoglycan-binding site, potentially altering the protein's affinity for its host cell receptors. wikipedia.org These dynamic movements can be influenced by environmental factors or ligand binding, allowing the protein to adapt and respond to different cellular conditions. nih.govmdpi.com The ability of the loops to adopt different conformations is a key aspect of the protein's mechanism for mediating adhesion and invasion. wikipedia.orgnih.gov

Structural Comparison with Other Outer Membrane Proteins

The 10-stranded β-barrel of the this compound shares architectural similarities with other outer membrane proteins, yet also possesses distinct features. For instance, the OmpA protein from Escherichia coli is an 8-stranded β-barrel. mdpi.comnih.gov While both Opc and OmpA are monomeric β-barrel proteins, the number of strands and the nature of the extracellular loops differ, reflecting their distinct functional roles. mdpi.comportlandpress.com

Data Tables

Table 1: Key Structural Features of the this compound

FeatureDescriptionReferences
Overall Architecture Monomeric 10-stranded anti-parallel β-barrel wikipedia.orgebi.ac.ukresearchgate.net
Extracellular Loops Five highly flexible loops protruding into the extracellular space wikipedia.orgebi.ac.ukresearchgate.net
Loop 2 Conformation Traverses the barrel axis, potentially blocking a pore researchgate.net
Binding Site A crevice formed by the extracellular loops, lined with positively charged residues wikipedia.orgresearchgate.net
Proposed Ligand Proteoglycan polysaccharides researchgate.netnih.gov

Cellular Localization and Membrane Integration

Outer Membrane Association and Insertion

The Opc protein adopts a characteristic beta-barrel structure, a common motif for integral outer membrane proteins. Current time information in San Antonio, TX, US.nih.govwikipedia.orgnih.govnih.gov Specifically, OpcA from Neisseria meningitidis is described as a 10-stranded beta-barrel. Current time information in San Antonio, TX, US.nih.govnih.govnih.gov This barrel traverses the outer membrane, with extracellular loops extending outwards and short turns facing the periplasm. Current time information in San Antonio, TX, US.nih.govnih.gov

The insertion of beta-barrel proteins like Opc into the outer membrane is not a spontaneous process in vivo but is facilitated by a dedicated protein machinery known as the Beta-Barrel Assembly Machinery (Bam) complex. nih.govnih.govembopress.orgwikipedia.orgelifesciences.org In Escherichia coli, the well-studied Bam complex consists of an essential outer membrane protein, BamA, and four accessory lipoproteins, BamB, BamC, BamD, and BamE. nih.govnih.govembopress.orgwikipedia.orgelifesciences.org While the specific composition and interactions of the Bam complex in Neisseria species assembling Opc may have variations, the core mechanism involving a BamA homolog and associated lipoproteins is conserved. rcsb.org

The unfolded Opc polypeptide, synthesized in the cytoplasm and translocated across the inner membrane via the Sec translocon, is transported through the periplasm to the Bam complex. nih.govnih.govembopress.orgwikipedia.org Periplasmic chaperones, such as SurA and Skp, play a crucial role in preventing the aggregation of unfolded OMPs in the periplasm and delivering them to the Bam complex. nih.govnih.govembopress.orguniprot.orgebi.ac.uk These chaperones bind to the unfolded or partially folded Opc, maintaining it in an insertion-competent state. nih.govembopress.orguniprot.orgebi.ac.ukacs.org

Upon reaching the outer membrane, the unfolded Opc is recognized by the Bam complex, primarily through interactions with the periplasmic domains of BamA and potentially the associated lipoproteins (BamB, BamC, BamD, BamE). nih.govnih.govembopress.orgwikipedia.orgelifesciences.org BamA, itself a beta-barrel protein, is thought to facilitate the insertion and folding of client OMPs into the lipid bilayer. wikipedia.orgelifesciences.org Current models suggest that the Bam complex, particularly BamA, may provide a channel or scaffold that aids the nascent beta-barrel in integrating into the outer membrane. wikipedia.orgelifesciences.org Studies on other OMPs suggest a possible tilted insertion mechanism, where the protein enters the membrane at an angle before orienting correctly. embopress.orguniprot.org The precise details of how the Bam complex catalyzes the folding and insertion of this compound are an active area of research, but it is understood to involve the stepwise insertion of beta-strands into the membrane and the formation of the complete beta-barrel structure. elifesciences.org

Post-Translational Processing and Maturation

The journey of this compound to becoming a functional entity in the outer membrane involves several post-translational processing and maturation steps. Following synthesis on cytoplasmic ribosomes, the Opc polypeptide is directed to the Sec translocon in the inner membrane, typically mediated by a signal peptide (though specific details for Opc signal peptide cleavage were not explicitly detailed in the provided search results, it is a standard process for proteins translocated via Sec). After translocation into the periplasm, the protein is in an unfolded or partially folded state. nih.govnih.govembopress.org

In the periplasm, chaperones like SurA and Skp bind to Opc, preventing premature folding or aggregation. nih.govnih.govembopress.orguniprot.orgebi.ac.uk These chaperones guide Opc to the Bam complex located in the outer membrane. nih.govnih.govembopress.org

Maturation involves the folding of the polypeptide chain into its characteristic 10-stranded beta-barrel structure and its stable integration into the outer membrane lipid bilayer. Current time information in San Antonio, TX, US.nih.govnih.govnih.gov This process is catalyzed by the Bam complex. nih.govnih.govembopress.orgelifesciences.org The formation of the beta-barrel involves the establishment of hydrogen bonds between adjacent beta-strands and the proper arrangement of hydrophobic and hydrophilic residues facing the membrane interior and exterior, respectively. elifesciences.org

The extracellular loops of Opc, which are involved in binding to host receptors like vitronectin and proteoglycans, also undergo folding and can exhibit conformational flexibility. Current time information in San Antonio, TX, US.nih.govnih.govwikipedia.orgnih.govnih.govnih.gov The crystal structure of OpcA reveals the arrangement of these loops and suggests their role in forming binding sites. Current time information in San Antonio, TX, US.wikipedia.orgnih.govnih.gov Disulfide bonds can also form during the maturation of some outer membrane proteins, contributing to their stability (while not explicitly detailed for Opc in the provided snippets, it's a potential post-translational modification for bacterial proteins in the oxidizing environment of the periplasm). ebi.ac.uk The successful insertion and folding result in a mature, functional this compound correctly oriented in the outer membrane, with its adhesive domains exposed on the bacterial surface.

Proteins Involved in Opc Biogenesis and Maturation

Protein NameRole in OMP BiogenesisCellular Location
OpcA (this compound)Integral Outer Membrane AdhesinOuter Membrane
BamAEssential component of Bam complex, catalyzes OMP insertionOuter Membrane
BamBLipoprotein subunit of Bam complex, interacts with BamAOuter Membrane (Lipoprotein)
BamCLipoprotein subunit of Bam complex, interacts with BamA and BamDOuter Membrane (Lipoprotein)
BamDEssential lipoprotein subunit of Bam complex, interacts with BamA, BamC, and BamEOuter Membrane (Lipoprotein)
BamELipoprotein subunit of Bam complex, interacts with BamDOuter Membrane (Lipoprotein)
SurAPeriplasmic chaperone, prevents OMP aggregation, delivers to BamPeriplasm
SkpPeriplasmic chaperone, prevents OMP aggregation, delivers to BamPeriplasm
Sec TransloconTranslocates unfolded proteins across the inner membraneInner Membrane

Functional Mechanisms and Molecular Interactions

Adhesion to Host Cells

The Opc protein facilitates bacterial attachment to human epithelial and endothelial cells through multiple mechanisms. wikipedia.orgasm.orgnih.gov This adhesion is a critical step for colonization and subsequent invasion of host tissues. ontosight.airesearchgate.net Opc can mediate this process either by binding directly to receptors on the host cell surface or indirectly by using serum proteins as a bridge. researchgate.netwjgnet.com

Opc-expressing bacteria can directly attach to host cells by recognizing and binding to specific molecules on the cell surface. nih.gov This direct interaction occurs in the absence of serum factors and is a key mechanism for initiating contact with host tissues. nih.gov

A primary mechanism of direct binding involves the interaction of the this compound with heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of human epithelial and endothelial cells. wikipedia.orgwjgnet.comnih.gov HSPGs are ubiquitous molecules on cell surfaces and in the extracellular matrix. redalyc.orgmdpi.com Research has demonstrated that Opc is a heparin-binding protein, and this interaction is crucial for the adhesion and subsequent invasion of host cells. nih.gov Studies using purified epithelial cell proteoglycans and cells treated with heparitinase to remove glycosaminoglycans confirmed that Opc-expressing meningococci utilize host cell-surface HSPGs to mediate cellular entry. nih.gov The interaction is thought to occur via the positively charged surface crevice of the this compound, which accommodates the negatively charged sulfate and carboxylate groups of HSPGs. wikipedia.orgresearchgate.net It has been suggested that a single region of the this compound is likely responsible for interacting with the sulfated regions of both heparin and vitronectin. plos.orgnih.gov However, the presence of surface sialic acids, either from the bacterial capsule or lipopolysaccharide, can interfere with the Opc-proteoglycan interaction. nih.gov

In addition to direct binding, the this compound can utilize components of the host's serum to form a molecular bridge to host cell receptors. plos.orgnih.gov This indirect mechanism is particularly important for the interaction with endothelial cells and involves binding to extracellular matrix proteins like vitronectin and fibronectin, which are abundant in human serum. plos.orgplos.org

The this compound demonstrates a significant interaction with the serum glycoprotein (B1211001) vitronectin. plos.orgplos.orgnih.gov Opc-expressing N. meningitidis binds vitronectin, which then acts as a bridge to the vitronectin receptor, the αVβ3 integrin, on endothelial cells. plos.orgplos.org This interaction is crucial for the invasion of human brain microvascular endothelial cells (HBMEC). plos.orgplos.org

Research indicates that Opc preferentially binds to an "activated" conformation of vitronectin, rather than its native, closed form. plos.orgnih.gov The binding site for Opc on vitronectin has been localized to the connecting region (CR), specifically requiring the presence of sulfated tyrosines at positions Y56 and Y59. plos.orgnih.gov This interaction can be inhibited by a monoclonal antibody (8E6) that targets these sulfotyrosines, as well as by synthetic sulfated peptides corresponding to this region of vitronectin. plos.orgnih.govcapes.gov.br The binding of Opc to vitronectin not only facilitates cellular invasion but has also been shown to increase the bacterium's resistance to serum-mediated killing by inhibiting the formation of the membrane attack complex. plos.orgsld.cu

The this compound can also bind to fibronectin, another key extracellular matrix protein found in serum. plos.orgnih.gov Similar to the vitronectin interaction, this binding allows the bacterium to form a bridge to host cells, in this case via the α5β1 integrin, which is a primary receptor for fibronectin. plos.orgd-nb.info This Opc-fibronectin-integrin complex contributes to the internalization of N. meningitidis into host cells. plos.org While this mechanism is effective, studies suggest that the interaction with fibronectin is generally less pronounced than the binding to vitronectin for mediating adhesion and invasion by Opc-expressing bacteria. plos.orgnih.gov

Interactive Data Table: this compound Host Cell Adhesion Mechanisms

Binding Mechanism Host Molecule(s) Involved Bacterial Protein Host Cell Receptor Primary Cell Type Reference(s)
Direct Binding Heparan Sulfate Proteoglycans (HSPGs)OpcHSPGsEpithelial, Endothelial wikipedia.orgwjgnet.comnih.gov
Indirect Binding VitronectinOpcIntegrin αVβ3Endothelial plos.orgplos.orgnih.gov
Indirect Binding FibronectinOpcIntegrin α5β1Endothelial plos.orgplos.orgd-nb.info

The specificity of the interactions between the this compound and its host targets is determined by distinct molecular epitopes. The this compound is a transmembrane β-barrel protein with five surface-exposed loops. wikipedia.org These loops form a positively charged crevice on the external surface, which is predicted to be the binding site for negatively charged molecules like the polysaccharides of proteoglycans. wikipedia.org

For vitronectin recognition, the interaction is highly specific. The binding epitope on vitronectin is located within its connecting region and is dependent on the sulfation of tyrosine residues Y56 and Y59. plos.orgnih.gov A synthetic 26-mer sulfated peptide from this region of vitronectin, which also contains the RGD cell-binding motif, was sufficient to facilitate the invasion of endothelial cells by meningococci. plos.orgcapes.gov.br This demonstrates that a specific, conformation-dependent epitope on the host protein is critical for recognition by Opc. plos.org Furthermore, evidence suggests that a single region on the this compound is likely involved in recognizing the sulfated regions of both vitronectin and heparin, indicating a degree of binding promiscuity for sulfated motifs. plos.orgnih.gov

Interactive Data Table: Specific Molecular Interactions of this compound

Opc Interaction Partner Specific Binding Site/Epitope on Partner Key Findings Reference(s)
Heparan Sulfate Proteoglycans (HSPG) Negatively charged sulfate and carboxylate groupsOpc acts as a heparin-binding protein; interaction is inhibited by surface sialic acids. wikipedia.orgnih.govresearchgate.net
Vitronectin Connecting Region (CR), specifically sulfated tyrosines Y56 and Y59Opc preferentially binds the "activated" form of vitronectin; this interaction can be blocked by specific antibodies and synthetic peptides. plos.orgnih.govcapes.gov.br
Fibronectin Not specified in detail, but facilitates bridging to integrins.Serves as a bridge to the α5β1 integrin, though this interaction is noted to be less significant than with vitronectin. plos.orgplos.orgd-nb.info

Indirect Binding via Serum Factors and Host Receptors

Host Cell Invasion and Transcytosis

The this compound is a potent invasin, particularly for human endothelial cells, and plays a significant role in the ability of N. meningitidis to cross cellular barriers. nih.govsld.cu Strains expressing the this compound demonstrate a marked ability to adhere to and invade both epithelial and endothelial cells. researchgate.net This interaction can lead to the transcytosis of bacteria across these cellular layers, a critical step for dissemination from the nasopharynx to the bloodstream and ultimately to the brain. researchgate.netplos.org The expression of Opc has been linked to an increased propensity for meningococcal strains to cause meningitis, suggesting its importance in traversing the blood-brain barrier. nih.govoup.commdpi.com In vitro studies have confirmed that Opc-mediated interactions can result in bacteria crossing endothelial cell monolayers. plos.org

The entry of Opc-expressing N. meningitidis into host cells is a multi-step process involving interactions with various host components. While the mechanisms for epithelial and endothelial cell invasion share similarities, there are distinct differences. nih.gov

In endothelial cells, particularly human brain microvascular endothelial cells (HBMECs), Opc-mediated invasion often requires bridging molecules from human serum, such as vitronectin and fibronectin. nih.govmdpi.com Opc binds to the activated form of vitronectin, which in turn facilitates the engagement of host cell integrin receptors, specifically the αVβ3 integrin (vitronectin receptor) and the α5β1-integrin (fibronectin receptor). plos.orgoup.com This trimolecular complex links the bacterium to the endothelial cell surface, triggering uptake. mdpi.com

For epithelial cells, Opc can interact more directly with heparan sulfate proteoglycans (HSPGs) on the cell surface to induce internalization, without the absolute requirement for serum factors like vitronectin and fibronectin. mdpi.comnih.govnih.gov This binding to HSPGs is also a key initial step in the invasion of endothelial cells. nih.gov The invasion process is dependent on the host cell's active participation, as it can be inhibited by cytochalasin D, a drug that disrupts the cytoskeletal machinery. researchgate.net

Table 1: Key Molecular Interactions in Opc-Mediated Cell Entry

Interacting MoleculeHost Cell Type(s)Role in InvasionSupporting Findings
Vitronectin EndothelialActs as a bridging molecule between Opc and host cell integrins. oup.commdpi.com Opc preferentially binds to the activated, sulfated form of vitronectin. plos.orgmdpi.comBinding to vitronectin links Opc to αVβ3 integrins on the endothelial surface. oup.com
Fibronectin EndothelialServes as a bridging molecule, connecting Opc to host cell integrins. mdpi.comnih.govFacilitates Opc-dependent internalization by linking to α5β1-integrins. oup.comnih.gov
Integrins (αVβ3, α5β1) EndothelialAct as the primary receptors on the endothelial cell surface, binding the Opc-vitronectin/fibronectin complex. oup.commdpi.comEngagement of integrins is a crucial step for subsequent bacterial uptake. oup.commdpi.com
Heparan Sulfate Proteoglycans (HSPGs) Epithelial, EndothelialFunction as initial attachment receptors for Opc. nih.govnih.gov Can mediate direct invasion in epithelial cells and initiates signaling in endothelial cells. mdpi.comnih.govInteraction with HSPGs is a prerequisite for subsequent signaling events leading to invasion. nih.gov

Once inside the host cell, the this compound engages with intracellular components to manipulate host functions. A key intracellular target for Opc is the cytoskeletal protein α-actinin. jove.comnih.govnih.gov Research has established a direct interaction between Opc and α-actinin, a protein involved in organizing the actin cytoskeleton and modulating various signaling pathways. nih.govnih.gov

This interaction is not immediate upon bacterial entry. Confocal microscopy studies have shown that significant colocalization of internalized N. meningitidis with α-actinin occurs after a prolonged period, typically around eight hours, of intracellular residence. jove.comnih.gov This suggests that bacteria and α-actinin may initially reside in separate compartments before co-compartmentalization occurs. nih.govnih.gov The targeting of α-actinin by Opc is thought to be a strategy to influence cellular functions, potentially facilitating bacterial survival and translocation across endothelial barriers. nih.govmdpi.com

The invasion process itself is highly dependent on the host's actin cytoskeleton. researchgate.net Pathogen-induced remodeling of the actin cytoskeleton is a common strategy used by bacteria to enter host cells. mdpi.com The engagement of integrins by the Opc-vitronectin/fibronectin complex triggers signaling that leads to cytoskeletal rearrangements, including the formation of membrane protrusions that engulf the bacterium. mdpi.comnih.gov This process involves the phosphorylation of key signaling molecules like focal adhesion kinase (FAK) and cortactin, which directly regulate actin dynamics. mdpi.com

Table 2: Research Findings on Opc and α-Actinin Interaction

FindingExperimental MethodImplicationReference(s)
Opc-expressing bacteria bind to a 100 kDa protein identified as α-actinin in host cell lysates.Bacterial overlay on Western blots, Mass SpectrometryIdentification of a novel intracellular binding partner for the this compound. jove.comnih.govnih.gov
The interaction between Opc and α-actinin is direct and does not require intermediate molecules.Protein binding assays with purified proteins.Confirms a specific, direct molecular interaction. jove.comnih.gov
α-actinin is not expressed on the surface of host cells.Analysis of multiple endothelial and epithelial cell lines.The interaction must occur intracellularly, following bacterial invasion. jove.comnih.govnih.gov
Significant colocalization of internalized bacteria with α-actinin is observed after 8 hours of infection.Confocal microscopy of infected Human Brain Microvascular Endothelial Cells (HBMECs).Suggests a time-dependent process of co-compartmentalization, possibly influencing long-term intracellular fate. jove.comnih.gov

Influence on Host Cell Signaling Pathways (e.g., acid sphingomyelinase activation, ErbB2 clustering)

Opc-mediated invasion is intricately linked to the manipulation of host cell signaling cascades. A critical pathway hijacked by Opc-expressing N. meningitidis is the acid sphingomyelinase (ASM)/ceramide system. nih.govcellphysiolbiochem.com

The process begins when Opc-expressing meningococci bind to HSPGs on the surface of brain endothelial cells. mdpi.comnih.gov This binding activates a phosphatidylcholine-specific phospholipase C (PC-PLC), which in turn triggers the activation of ASM. mdpi.comnih.gov ASM then hydrolyzes sphingomyelin (B164518) in the host cell membrane, leading to the release of ceramide. oup.comnih.gov

This localized increase in ceramide causes the formation of large, ceramide-enriched membrane platforms. nih.govcellphysiolbiochem.com These platforms act as signaling hubs, trapping and clustering key receptor molecules. mdpi.com One of the most important receptors recruited to these platforms is the receptor tyrosine kinase ErbB2, which plays a crucial role in the subsequent uptake of the bacteria. oup.comnih.gov The clustering of ErbB2 within these ceramide-rich domains facilitates the signaling required for internalization. nih.gov The ability of different meningococcal strains to invade brain endothelial cells correlates directly with their capacity to activate ASM and generate ceramide, highlighting this pathway's essential role in Opc-mediated pathogenesis. nih.govcellphysiolbiochem.com

Table 3: The Opc-Induced Acid Sphingomyelinase (ASM) Signaling Cascade

StepMolecular EventConsequenceReference(s)
1. Initial Binding Opc-expressing N. meningitidis binds to heparan sulfate proteoglycans (HSPGs) on the endothelial cell surface.Initiates the signaling cascade. nih.gov
2. Enzyme Activation Binding to HSPGs leads to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), which then activates acid sphingomyelinase (ASM).ASM is prepared to act on its substrate. mdpi.comnih.gov
3. Ceramide Production Activated ASM hydrolyzes sphingomyelin into ceramide and phosphorylcholine.Localized increase in ceramide concentration at the outer leaflet of the cell membrane. oup.commdpi.comnih.gov
4. Platform Formation Ceramide molecules coalesce to form large, ceramide-enriched membrane platforms at the site of bacterial attachment.Creates a specialized microdomain on the cell surface. nih.govcellphysiolbiochem.com
5. Receptor Clustering The receptor tyrosine kinase ErbB2 is recruited to and clustered within the ceramide-enriched platforms.Concentrates signaling molecules, facilitating efficient signal transduction for bacterial uptake. oup.comnih.govcellphysiolbiochem.com
6. Internalization The signaling initiated by clustered ErbB2 and other factors drives the cytoskeletal rearrangements necessary for bacterial entry into the host cell.Successful invasion of the bacterium. nih.gov

Biological Role in Neisseria Meningitidis Pathogenesis

Contribution to Colonization and Invasion of Mucosal Surfaces

The Opc protein is a crucial adhesin and invasin, mediating the attachment of Neisseria meningitidis to and subsequent entry into human epithelial and endothelial cells. researchgate.netnih.govwikipedia.orgasm.org This interaction is fundamental for the bacterium to establish a foothold in the human nasopharynx, the primary site of colonization. researchgate.net

Opc facilitates bacterial binding to host cells by interacting with several host components. It can bind to heparan sulfate (B86663) proteoglycans (HSPGs) present on the surface of epithelial cells. researchgate.netwjgnet.comuptodateonline.ir Furthermore, Opc can bind to extracellular matrix proteins like vitronectin and fibronectin. researchgate.netwjgnet.comoup.comnih.gov This binding is not merely for attachment; it also triggers the internalization of the bacteria into the host cells. researchgate.netwjgnet.com The interaction with vitronectin and fibronectin allows the bacteria to bridge to host cell integrin receptors, such as αvβ3 and α5β1, which are key for cellular invasion. nih.govoup.com

Studies have shown that N. meningitidis strains expressing high levels of this compound exhibit increased adherence to and invasion of human endothelial and epithelial cells. researchgate.net Conversely, strains lacking Opc or expressing it at low levels show a significantly reduced ability to interact with these host cells. researchgate.net The expression of Opc is phase-variable, controlled by a poly-cytidine tract in its promoter region, allowing the bacterium to modulate its adhesive and invasive properties in response to the host environment. researchgate.netfrontiersin.org

The process of invasion is dependent on the host cell's cytoskeletal activity, as it can be inhibited by cytochalasin D, a drug that disrupts actin filaments. researchgate.net Electron microscopy has even captured Opc-expressing bacteria emerging from the basal surface of infected cells, demonstrating their ability to transcytose across the epithelial barrier. researchgate.net This capacity for translocation is a critical step for the bacteria to move from the nasopharynx into the bloodstream.

Role in Overcoming Host Barriers (e.g., Blood-Brain Barrier)

The ability of Neisseria meningitidis to cause meningitis is contingent upon its capacity to cross the formidable blood-brain barrier (BBB). The this compound has been strongly implicated in this critical step of pathogenesis. researchgate.netnih.govplos.org In vitro studies have consistently demonstrated that Opc enhances the invasion of human brain microvascular endothelial cells (HBMECs), the primary cellular component of the BBB. researchgate.netplos.org

The mechanism by which Opc facilitates BBB traversal involves its interaction with serum proteins, particularly vitronectin. plos.org Opc-expressing meningococci can bind to vitronectin in the bloodstream, and this complex then interacts with integrin receptors on the surface of brain endothelial cells. oup.complos.org Specifically, Opc has been shown to preferentially bind to the activated form of vitronectin, targeting a region containing sulfated tyrosines. plos.orgnih.gov This interaction is crucial for the subsequent invasion of HBMECs. plos.org

Clinical and epidemiological observations lend further support to the role of Opc in neuroinvasion. Meningococcal strains from clonal complexes like ET-37/ST11, which often lack the opc gene, are associated with severe septicemia but have a lower propensity to cause meningitis. nih.govoup.complos.org This suggests that the presence of Opc provides a significant advantage for crossing the BBB and causing meningitis. oup.complos.org Once inside endothelial cells, Opc can interact with the intracellular cytoskeletal protein α-actinin, which may further facilitate the passage of the bacteria across the endothelial barrier. nih.govoup.commdpi.com

Interplay with Other Meningococcal Virulence Factors

The pathogenic potential of Neisseria meningitidis is not determined by a single factor but by the coordinated action of a suite of virulence factors. The function of the this compound is intricately linked with other key meningococcal components, including the polysaccharide capsule, pili (type IV fimbriae), Opa proteins, and lipooligosaccharide (LOS).

The polysaccharide capsule is a major virulence factor that protects the bacterium from the host immune system. However, a thick capsule can also mask surface adhesins like Opc and Opa, thereby inhibiting their interaction with host cells. nih.govplos.org Therefore, downregulation of the capsule is often necessary for Opc-mediated adhesion and invasion to occur efficiently. mdpi.complos.org This dynamic regulation allows the bacterium to switch between a protected, non-adherent state in the bloodstream and an invasive phenotype at the endothelial barrier.

Pili are long, filamentous appendages that mediate the initial, long-range attachment of meningococci to host cells. oup.com This initial tethering can then be followed by the more intimate, short-range adhesion mediated by Opc and Opa proteins. oup.com While pili are crucial for the initial contact, Opc expression can facilitate invasion even in strains that lack pili, particularly in partially capsule-deficient variants. researchgate.net In some contexts, pili may even potentiate Opc-mediated invasion.

Opa proteins are another family of outer membrane adhesins that, like Opc, contribute to colonization and invasion. nih.govnih.gov Both Opc and Opa proteins can mediate attachment to epithelial and endothelial cells, though they may have different efficiencies and target different host receptors. nih.gov For instance, while Opc is highly effective in mediating interactions with endothelial cells, some Opa proteins, like OpaB, are at least as effective as Opc in facilitating attachment to certain epithelial cells. nih.gov The expression of both Opc and Opa proteins is phase-variable, allowing the bacterium to present a diverse array of adhesive properties.

Lipooligosaccharide (LOS) , a component of the outer membrane, can also influence Opc-mediated interactions. Sialylation of the LOS, which adds a sialic acid residue to the molecule, can inhibit the binding of Opc to its receptors, similar to the effect of the capsule. nih.gov Therefore, for Opc to function optimally as an adhesin and invasin, both the capsule and LOS sialylation may need to be downregulated.

Interaction with Host Immune Effectors

The this compound is not only involved in adhesion and invasion but also plays a role in the bacterium's interaction with the host immune system.

Serum Resistance Mechanisms (e.g., Complement System Modulation)

Survival in the bloodstream is a prerequisite for causing systemic disease, and this requires evading the bactericidal activity of the host's complement system. The this compound contributes to serum resistance by binding to vitronectin. sld.cuplos.orgnih.govmdpi.com Vitronectin is a host protein that can inhibit the formation of the membrane attack complex (MAC), the terminal, lytic component of the complement cascade. mdpi.comnih.govnih.gov By recruiting vitronectin to its surface, an Opc-expressing meningococcus can effectively shield itself from complement-mediated killing. sld.cuplos.orgmdpi.com

Studies have shown that Opc-expressing meningococci are inherently more resistant to serum killing. sld.cuplos.org This resistance is enhanced by the addition of activated vitronectin and can be reversed by antibodies that block the Opc-vitronectin interaction. sld.cu The binding of Opc to vitronectin reduces the deposition of the MAC on the bacterial surface, thereby promoting survival. plos.org This mechanism is particularly important for unencapsulated meningococci, which are more vulnerable to complement attack. plos.org

Antibody Recognition and Bactericidal Activity (in research settings)

As a surface-exposed protein, Opc is a potential target for the host's antibody response. ontosight.ai In research settings, antibodies raised against recombinant this compound have been shown to recognize the protein on the surface of meningococcal cells. asm.orgnih.gov Furthermore, these antibodies can mediate complement-dependent bactericidal activity against N. meningitidis in vitro. asm.orgnih.gov

Methodologies for Investigating Opc Protein

Genetic Manipulation and Recombinant Expression Systems (e.g., E. coli expression)

To study the Opc protein in isolation, scientists often use genetic manipulation and recombinant expression systems. This involves cloning the opc gene from Neisseria meningitidis and expressing it in a different host organism, most commonly Escherichia coli (E. coli). nih.govnih.govnih.gov

The opc gene is typically inserted into a plasmid vector, such as pRSETA, which is then introduced into E. coli cells. nih.govnih.govresearchgate.net Expression of the this compound can be induced, for example, by using a tryptophan promoter or by infecting the E. coli culture with a specific bacteriophage. nih.govresearchgate.net This approach allows for the production of large quantities of the this compound for further study. nih.govresearchgate.net In many cases, the recombinant this compound is expressed as inclusion bodies within the E. coli cells, which are dense aggregates of the protein. researchgate.net These inclusion bodies can be isolated and the protein purified from them. researchgate.netnih.gov

Researchers have successfully expressed this compound in E. coli at high levels, accounting for a significant percentage of the total cellular protein. researchgate.net This has enabled detailed investigations into its structure, function, and vaccine potential.

Protein Purification Techniques (e.g., Affinity Chromatography, Liposome Incorporation)

Once the this compound is expressed, it needs to be purified from the host cell components. A common and effective method for purifying recombinant this compound is affinity chromatography. nih.govnih.govresearchgate.net This technique utilizes a specific interaction between the protein and a molecule bound to a chromatography resin. For instance, recombinant this compound is often engineered with a tag that allows it to bind to a nickel-nitrilotriacetic acid (Ni-NTA) resin. nih.gov The protein can then be eluted from the resin in a highly pure form. nih.gov

Another important technique for studying the this compound is its incorporation into liposomes. nih.govnih.gov Liposomes are small, spherical vesicles composed of a lipid bilayer, mimicking a cell membrane. Incorporating the purified this compound into liposomes helps to present the protein in a more native-like conformation. nih.gov This is particularly important for immunological studies, as the conformation of the protein can significantly influence the type of immune response it elicits. nih.govnih.gov Studies have shown that this compound incorporated into liposomes, especially with the addition of adjuvants like monophosphoryl lipid A (MPLA), can induce a more robust and effective immune response compared to the protein alone. nih.govasm.orgasm.org

Other purification methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), have also been employed to obtain highly pure recombinant this compound. researchgate.netnih.gov

Structural Determination Methods (e.g., X-ray Crystallography, Molecular Dynamics Simulations)

Determining the three-dimensional structure of the this compound is essential for understanding its function. The primary method used to achieve this is X-ray crystallography. In 2002, the crystal structure of the OpcA protein was solved, revealing that it forms a 10-stranded beta-barrel structure with five extracellular loops that extend above the membrane surface. researchgate.netwikipedia.orgmdpi.com This beta-barrel structure is a common feature of outer membrane proteins. researchgate.net

The extracellular loops are particularly important as they are thought to form a binding site for host cell receptors. wikipedia.org These loops are highly mobile, and conformational changes in these loops can modulate the protein's surface and its ability to bind to proteoglycans, which are involved in the pathogenesis of meningococcal disease. wikipedia.org

In addition to experimental methods like X-ray crystallography, computational techniques such as molecular dynamics simulations are used to study the dynamics and conformational changes of the this compound. wikipedia.orgmdpi.com These simulations can provide insights into how the loops move and how these movements might affect receptor binding and potentially lead to the opening of a pore through the membrane. wikipedia.org

Immunological Characterization Techniques (e.g., Western Blotting, Flow Cytometry, Immunofluorescence, Monoclonal Antibodies)

A variety of immunological techniques are employed to characterize the this compound, its expression, and its interaction with the immune system.

Western Blotting: This technique is widely used to detect the presence and quantity of the this compound in bacterial lysates or outer membrane preparations. nih.govnih.govplos.orgasm.org It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies, such as the Opc-specific monoclonal antibody B306. nih.govasm.orgplos.orgasm.org

Flow Cytometry: Flow cytometry allows for the rapid analysis of individual cells and can be used to quantify the expression of Opc on the surface of bacteria or to analyze the interaction of Opc with host cells. plos.orgbiorxiv.orgplos.org For instance, it can be used to measure the binding of Opc-expressing bacteria to different cell types or to analyze the immune response to the protein. plos.orgplos.orgresearchgate.net

Immunofluorescence: This microscopy technique uses fluorescently labeled antibodies to visualize the location of the this compound on the bacterial surface or its interaction with host cells. nih.govnih.gov It can be used to demonstrate the surface exposure of the protein and its colocalization with host cell structures. nih.gov

Monoclonal Antibodies: Monoclonal antibodies that specifically recognize the this compound are invaluable tools for its characterization. nih.govnih.govasm.orgplos.orgplos.org They are used in Western blotting, flow cytometry, and immunofluorescence to detect and quantify the protein. nih.govplos.org Furthermore, specific monoclonal antibodies can be used to block the function of Opc, for example, by inhibiting its binding to host cell receptors, thereby helping to elucidate its role in pathogenesis. plos.org

Gene Expression Analysis (e.g., Reverse Transcription PCR, Promoter Activity Assays)

The expression of the opc gene is subject to phase variation, meaning it can be turned on and off. To study the regulation of opc gene expression, researchers use techniques like reverse transcription PCR (RT-PCR) and promoter activity assays.

Reverse Transcription PCR (RT-PCR): RT-PCR is used to measure the amount of opc mRNA in the bacteria. plos.org This provides a direct measure of the level of gene transcription. Studies using RT-PCR have confirmed that increased opc mRNA levels correlate with higher levels of this compound expression. plos.org

Promoter Activity Assays: The expression of the opc gene is controlled by a promoter region that contains a variable number of cytosine residues in a homopolymeric tract. plos.org The length of this poly-C tract determines the level of transcription. Promoter activity assays, often involving sequencing this region, are used to correlate the number of cytosine residues with the level of Opc expression. plos.org For example, it has been shown that a specific number of cytosines in the promoter leads to high expression of the this compound. plos.org

Microscopy Techniques (e.g., Electron Microscopy, Confocal Imaging)

Microscopy plays a crucial role in visualizing the this compound and its interactions with host cells at a high resolution.

Electron Microscopy: While not as commonly cited for Opc specifically in the provided context, electron microscopy is a powerful tool for examining the ultrastructure of bacteria and the localization of surface proteins.

Confocal Imaging: Confocal microscopy is extensively used to study the interaction of Opc-expressing bacteria with host cells. nih.govcore.ac.uknih.gov This technique allows for the three-dimensional reconstruction of images and the precise localization of fluorescently labeled molecules. Researchers use confocal imaging to visualize the adhesion and invasion of bacteria into host cells and to determine the colocalization of the this compound with specific host cell components. nih.govnih.gov For example, confocal microscopy has been instrumental in demonstrating the intracellular colocalization of N. meningitidis with the cytoskeletal protein α-actinin after internalization, suggesting a role for Opc in interacting with intracellular host factors. nih.govcore.ac.uknih.gov

Table of Methodologies and Their Applications in this compound Research

Methodology Application Key Findings
Genetic Manipulation
Recombinant Expression in E. coli Production of large quantities of this compound for purification and functional studies. nih.govresearchgate.net Enabled detailed structural and immunological analysis of the isolated protein. nih.govnih.gov
Protein Purification
Affinity Chromatography Purification of recombinant this compound from E. coli lysates. nih.govnih.gov Yields highly pure protein suitable for various downstream applications. nih.gov
Liposome Incorporation Reconstitution of purified this compound into a membrane-like environment. nih.govuu.nl Enhances the native conformation and immunogenicity of the protein. nih.govnih.gov
Structural Determination
X-ray Crystallography Determination of the three-dimensional structure of the this compound. researchgate.netwikipedia.org Revealed a 10-stranded β-barrel structure with five extracellular loops. researchgate.netwikipedia.orgmdpi.com
Molecular Dynamics Simulations Studying the conformational dynamics of the this compound's extracellular loops. wikipedia.orgmdpi.com Suggests that loop movements can modulate receptor binding. wikipedia.org
Functional Assays
In Vitro Adhesion/Invasion Assays Quantifying the ability of Opc-expressing bacteria to bind to and enter host cells. nih.govplos.org Opc significantly enhances adhesion to and invasion of human endothelial cells. nih.gov
Immunological Characterization
Western Blotting Detecting and quantifying this compound expression. nih.govplos.orgasm.org Confirmed the correlation between gene expression and protein levels. plos.org
Flow Cytometry Analyzing Opc expression on single bacteria and their interaction with host cells. plos.orgbiorxiv.orgplos.org Allows for high-throughput analysis of Opc-mediated cellular interactions. biorxiv.org
Immunofluorescence Visualizing the localization of Opc on the bacterial surface and within host cells. nih.govnih.gov Demonstrated the surface exposure and colocalization of Opc with host proteins. nih.govnih.gov
Gene Expression Analysis
Reverse Transcription PCR (RT-PCR) Measuring the levels of opc mRNA. plos.org Correlated mRNA levels with this compound expression and phase variation. plos.org
Microscopy
Confocal Imaging Visualizing the dynamic interactions between Opc-expressing bacteria and host cells. nih.govcore.ac.uknih.gov Showed intracellular colocalization of bacteria with cytoskeletal proteins like α-actinin. nih.govcore.ac.uk

Evolutionary Aspects

Evolutionary Conservation and Divergence among Neisseria Species

The presence and characteristics of the Opc protein vary among different Neisseria species. The this compound, encoded by the opcA gene, is notably expressed in N. meningitidis. mdpi.comresearchgate.netportlandpress.com In contrast, Neisseria gonorrhoeae, a closely related pathogenic species, does not express a functional this compound, although its genome contains an opcB pseudogene at a second locus. mdpi.comresearchgate.net

Studies investigating commensal Neisseria species have shown that the opcA gene is not universally present. For instance, in a study of N. polysaccharea strains, only a limited number harbored the opcA gene, which exhibited high homology (93%) to the gonococcal opcA gene. mdpi.com However, significant differences were observed within the region encoding the most surface-exposed loops of the protein in these commensal strains, and there was no evidence of this compound expression. mdpi.com This suggests divergence in the opcA gene and its expression between pathogenic and some commensal Neisseria.

Selective Pressures Driving Sequence and Expression Variation

The evolution of surface-exposed proteins in pathogenic Neisseria, including Opc, is significantly influenced by selective pressures, primarily from the host immune system. nih.gov While the amino acid sequence of Opc is relatively conserved compared to other variable surface proteins like Opa, the expression of Opc is subject to high-frequency phase variation. mdpi.comasm.orgexlibrisgroup.com This phase variation, the ability to switch gene expression on or off, is a crucial mechanism for immune evasion and adaptation to different host niches. nih.govexlibrisgroup.comnih.gov

The phase variation of Opc expression is regulated at the transcriptional level by variations in the length of a homopolymeric polycytidine (poly-C) tract located in the promoter region of the opcA gene. mdpi.comresearchgate.netexlibrisgroup.comnih.gov The number of cytidine (B196190) residues in this tract affects the efficiency of transcription initiation. For example, efficient expression of Opc occurs with 12 to 13 cytidine residues, intermediate expression with 11 or 14, and no expression with ≤ 10 or ≥ 15 residues. exlibrisgroup.comnih.gov This unusual regulatory mechanism is thought to have evolved because the this compound is involved in meningococcal invasion and is immunogenic, making the ability to switch its expression advantageous for the bacterium to evade host immune responses. exlibrisgroup.comnih.gov

Although Opc sequence variation is limited, selective pressures can still act on specific regions, particularly the surface-exposed loops that interact with host factors. The functional importance of Opc in adhesion and invasion suggests that variation, even if subtle, in these interaction domains could be selected for, influencing host cell tropism or the ability to evade targeted immunity.

Furthermore, the absence of a functional opc gene in certain hypervirulent lineages of N. meningitidis, such as clonal complex ST-11, highlights the complex interplay of evolutionary pressures. researchgate.netmdpi.com This suggests that in some genetic backgrounds or during specific stages of infection, the expression of Opc may be less critical or even detrimental, leading to its loss or silencing. This divergence in gene content within N. meningitidis lineages underscores the diverse selective forces shaping the evolution of this pathogen.

The table below summarizes some data related to this compound characteristics and variation:

FeatureDescriptionNeisseria meningitidisNeisseria gonorrhoeaeCommensal Neisseria (e.g., N. polysaccharea)Source(s)
GeneEncoding gene for this compoundopcAopcB (pseudogene)opcA (variable presence) mdpi.comresearchgate.netportlandpress.com
Protein ExpressionExpression of functional this compoundYesNoVariable/Absent mdpi.comresearchgate.net
Sequence VariationDegree of amino acid sequence variationLimitedN/AVariable (esp. loops) mdpi.comasm.org
Expression VariationMechanism of expression controlPhase variationN/AUnknown/Variable mdpi.comresearchgate.netexlibrisgroup.comnih.gov
RegulationMechanism for phase variationTranscriptional (poly-C tract)N/AUnknown mdpi.comresearchgate.netexlibrisgroup.comnih.gov
Functional RolePrimary functionAdhesion, InvasionN/AUnknown/Variable mdpi.comontosight.aiwikipedia.orgresearchgate.net
Presence in LineagesPresence in hypervirulent lineages (e.g., ST-11)Absent in someN/AN/A researchgate.netmdpi.com

This table illustrates the differential evolutionary paths of the opc gene and protein across the Neisseria genus, reflecting adaptation to distinct host environments and lifestyles.

Future Research Directions

Elucidation of Novel Host Receptors and Intracellular Signaling Pathways

While integrins (specifically αvβ3 and α5β1) and intracellular α-actinin have been identified as host targets for Opc, the possibility of additional receptors exists. nih.govnih.gov Future research should focus on comprehensively identifying any remaining host cell surface or intracellular molecules that interact with Opc. Techniques such as unbiased proteomic screens and advanced imaging could help reveal these novel interactions. Furthermore, a detailed understanding of the complete spectrum of intracellular signaling pathways triggered by Opc binding to its various receptors is crucial. This includes mapping the downstream effects on cytoskeletal rearrangements, modulation of inflammatory responses, and manipulation of host cell processes that facilitate bacterial survival and translocation. nih.govoup.commdpi.com Investigating how Opc interactions integrate with or subvert host signaling networks will provide critical insights into meningococcal pathogenesis. mdpi.com

High-Resolution Structural Insights into Dynamic Functional States

Determining the high-resolution structure of the Opc protein, particularly in its various functional states and in complex with its host ligands (like vitronectin, fibronectin, integrins, and α-actinin), remains a significant goal. nih.govnih.govmdpi.complos.org While structural similarities to other Neisserial outer membrane proteins like NspA have been noted, a dedicated structural analysis of Opc is needed. mdpi.com Advanced techniques such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) can provide atomic-level details of Opc's structure and its conformational changes upon ligand binding. frontiersin.orgunimib.it Understanding the dynamic nature of Opc and how its structure changes during interaction with host factors will be vital for designing targeted interventions. frontiersin.orgnih.govaip.orgmdpi.com

Mechanistic Understanding of Opc-Mediated Barrier Translocation

Opc plays a significant role in the ability of N. meningitidis to traverse host barriers, particularly the blood-brain barrier and endothelial layers. nih.govoup.commdpi.comnih.gov Future research should aim for a more detailed mechanistic understanding of how Opc facilitates this translocation. This includes clarifying the precise steps involved in Opc-mediated adhesion, internalization, and movement across or between host cells. oup.commdpi.comnih.gov Research should investigate the interplay between Opc-induced signaling events, cytoskeletal remodeling, and the modulation of host cell-cell junctions that contribute to paracellular or transcellular passage. mdpi.comnih.gov The specific roles of Opc's interaction with serum factors like vitronectin and fibronectin in bridging the bacterium to host integrins during this process warrant further investigation. nih.govmdpi.complos.org

Development of Advanced Tools for Studying Opc-Host Interactions

The development and application of advanced research tools are essential to fully dissect Opc-host interactions. This includes creating improved in vitro models that accurately mimic the complex environment of host barriers. nih.gov Genetically engineered bacterial strains with specific Opc modifications and host cell lines with altered receptor expression can help probe the functional significance of particular interactions. Advanced imaging techniques, such as super-resolution microscopy and live-cell imaging, can provide spatio-temporal insights into Opc-mediated events at the host-pathogen interface. nih.gov Furthermore, the application of single-molecule techniques could offer unprecedented resolution in studying the dynamics of Opc-receptor binding and downstream signaling. mdpi.com

Investigation of Opc Role in Neisseria Ecosystems and Interspecies Dynamics

While Opc is primarily associated with N. meningitidis, understanding its role within the broader Neisseria ecosystem and its influence on interspecies dynamics is an emerging area of research. mdpi.comresearchgate.net Future studies could explore the prevalence and function of opcA or related genes in commensal Neisseria species and investigate whether Opc plays any role in their interaction with the host or with pathogenic strains. mdpi.com Understanding how Opc expression and variation impact meningococcal carriage, transmission, and the transition from commensalism to invasive disease within the context of the nasopharyngeal microbiota is crucial. mdpi.comresearchgate.net Research could also investigate potential interactions or competition mediated by Opc between different Neisseria species or with other members of the host microbiota.

Q & A

Q. What emerging technologies could advance this compound research?

  • Methodology:

Single-Cell Proteomics: Resolve cell-to-cell heterogeneity using mass cytometry .

Cryo-EM: Capture high-resolution structures of OPC complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.